molecular formula C25H21Cl2N5OS B11684396 N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11684396
M. Wt: 510.4 g/mol
InChI Key: JJMJVHXYRUZEEJ-OGLMXYFKSA-N
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Description

The compound N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 4, and a sulfanyl-acetohydrazide moiety at position 2. Its synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides and condensation with aldehydes or ketones. Structural confirmation is achieved via spectroscopic techniques (e.g., NMR, IR) and single-crystal X-ray diffraction (SHELX software ), which unambiguously determines the (E)-configuration of the imine bond in the hydrazide moiety .

The compound’s bioactivity is hypothesized to derive from its triazole and hydrazide functionalities, which are known to confer antimicrobial, antiviral, and antioxidant properties in related structures .

Properties

Molecular Formula

C25H21Cl2N5OS

Molecular Weight

510.4 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N5OS/c1-16-7-13-20(14-8-16)32-24(18-9-11-19(26)12-10-18)30-31-25(32)34-15-23(33)29-28-17(2)21-5-3-4-6-22(21)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-17+

InChI Key

JJMJVHXYRUZEEJ-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. Its unique structure, characterized by the presence of a triazole ring and various aromatic substituents, suggests that it may interact with biological systems in significant ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C25H21Cl2N5OS
  • Molecular Weight : 510.4 g/mol
  • IUPAC Name : N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Physical Properties

PropertyValue
Purity≥ 95%
SolubilitySoluble in DMSO and DMF
StabilityStable under ambient conditions

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of triazoles have been shown to exhibit significant antibacterial and antifungal activities. The mechanism often involves interference with bacterial cell wall synthesis or disruption of fungal cell membranes.

Anticancer Potential

The compound's structural features suggest possible anticancer activity. Triazole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms:

  • Inhibition of Enzymatic Activity : Certain triazole compounds inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells.

Case Studies

  • Study on Triazole Derivatives : A study published in PubMed explored the anticancer effects of triazole derivatives similar to the compound . It was found that these derivatives could significantly reduce tumor size in murine models through apoptosis induction and inhibition of angiogenesis .
  • Neuroprotective Effects : Research has also indicated that related compounds possess neuroprotective properties, particularly against neuroinflammation induced by lipopolysaccharides (LPS). These studies suggest a potential application in neurodegenerative diseases like Parkinson's disease .

The biological activity of this compound likely involves:

  • Receptor Interaction : The compound may act as a ligand for various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes critical for pathogen survival or cancer cell metabolism.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits dose-dependent activity against various microbial strains. For example, it showed promising results against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

In Vivo Studies

Animal model studies have confirmed the efficacy of related triazole compounds in reducing tumor growth and improving survival rates in cancer models. These findings underscore the potential therapeutic applications of this compound.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of hydrazones and triazoles exhibit notable anti-inflammatory effects. For instance, compounds similar to N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Studies have shown that certain triazole derivatives possess selective COX-II inhibition with minimal gastrointestinal side effects compared to traditional NSAIDs .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazoles are known for their antifungal properties, while hydrazides can exhibit antibacterial effects. Research has demonstrated that similar compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Anticancer Potential

Hydrazone derivatives have gained attention in cancer research due to their ability to induce apoptosis in cancer cells. The combination of the triazole ring with hydrazone functionality may enhance the cytotoxic effects against different cancer cell lines. Preliminary studies have indicated that compounds with similar structures show promise in inhibiting tumor growth and metastasis .

Case Studies and Research Findings

StudyFocusFindings
Bekhit et al. (2023)COX-II InhibitorsIdentified new pyrazole derivatives with significant anti-inflammatory properties; similar mechanisms may apply to triazole derivatives like this compound .
Abdellatif et al. (2023)Anticancer ActivityDeveloped triarylpyrazoline derivatives; indicated that modifications can enhance anticancer efficacy, suggesting potential for similar modifications in the target compound .
Murahari et al. (2023)Antimicrobial ActivityReported on novel pyrazole derivatives with potent antibacterial effects; highlights the importance of structural diversity in enhancing biological activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and binding affinity to biological targets, whereas electron-donating groups (e.g., OMe, Me) may improve solubility .
  • The sulfanyl group at C3 in the target compound and its analogues is critical for hydrogen bonding and redox activity, as seen in antioxidant studies .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (common in virtual screening ), the target compound shows moderate similarity (~60–70%) to triazole derivatives with substituted phenyl groups. For example:

  • Verminoside (a phenylpropanoid-triazole hybrid) exhibits similar NMR spectral patterns but diverges in bioactivity due to its caffeoyl substituents.

Crystallographic and Spectroscopic Comparisons

  • Bond Lengths : The C–N bond in the hydrazide moiety of the target compound (1.28–1.32 Å) aligns with values in EMOCIT (1.30 Å) and EMOCOZ (1.29 Å) .
  • NMR Data : The ¹H-NMR signal for the triazole proton (δ 8.2–8.5 ppm) matches related compounds, while the 2-chlorophenyl group shows distinct aromatic splitting (δ 7.3–7.6 ppm) .

Bioactivity Trends

  • Antiviral Activity : Analogues with 4-methylphenyl groups (e.g., compound 4 in ) inhibit viral replication by 40–50% at 100 µg/mL, suggesting the target compound may share this mechanism.
  • Antioxidant Potential: Sulfanyl-containing triazoles exhibit radical scavenging (IC₅₀: 20–50 µM) , though chloro substituents may reduce efficacy compared to methoxy derivatives .

Preparation Methods

Reaction Conditions

  • Starting materials : 4-Chlorobenzohydrazide and 4-methylphenyl isothiocyanate.

  • Procedure :

    • React 4-chlorobenzohydrazide (1.0 equiv) with 4-methylphenyl isothiocyanate (1.2 equiv) in ethanol under reflux for 6 h.

    • Cyclize the intermediate with potassium hydroxide (2.0 equiv) and carbon disulfide (1.5 equiv) in ethanol at 0–5°C for 4 h.

    • Acidify with HCl to precipitate the triazole-3-thiol.

Characterization

  • Yield : 85–90%.

  • Spectroscopic Data :

    • IR (KBr) : 2550 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N).

    • 1H NMR (400 MHz, DMSO-d6) : δ 13.2 (s, 1H, SH), 7.82–7.35 (m, 8H, Ar–H), 2.41 (s, 3H, CH3).

Step 2: Alkylation to Introduce Sulfanyl Acetate Ester

Reaction Conditions

  • Starting materials : Triazole-3-thiol (1.0 equiv), ethyl bromoacetate (1.1 equiv).

  • Procedure :

    • Dissolve triazole-3-thiol in anhydrous ethanol.

    • Add sodium ethoxide (1.1 equiv) and stir for 30 min at 25°C.

    • Dropwise add ethyl bromoacetate and reflux for 4 h.

    • Filter and recrystallize from ethanol.

Characterization

  • Yield : 78–82%.

  • Spectroscopic Data :

    • IR (KBr) : 1730 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C–S).

    • 1H NMR (400 MHz, CDCl3) : δ 4.21 (q, 2H, OCH2CH3), 3.89 (s, 2H, SCH2), 1.29 (t, 3H, CH3).

Step 3: Hydrazide Formation via Hydrazine Hydrate

Reaction Conditions

  • Starting materials : Sulfanyl acetate ester (1.0 equiv), hydrazine hydrate (3.0 equiv).

  • Procedure :

    • Reflux the ester with hydrazine hydrate in ethanol for 8 h.

    • Cool to 20°C, filter, and recrystallize from ethanol.

Characterization

  • Yield : 90–94%.

  • Spectroscopic Data :

    • IR (KBr) : 3300 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O hydrazide).

    • 1H NMR (400 MHz, DMSO-d6) : δ 9.85 (s, 1H, NH), 4.10 (s, 2H, NH2), 3.72 (s, 2H, SCH2).

Step 4: Condensation to Form Hydrazone Moiety

Reaction Conditions

  • Starting materials : Acetohydrazide (1.0 equiv), 1-(2-chlorophenyl)ethan-1-one (1.05 equiv).

  • Procedure :

    • Reflux the hydrazide with ketone in ethanol containing acetic acid (2 drops) for 6 h.

    • Cool, filter, and recrystallize from ethanol.

Characterization

  • Yield : 75–80%.

  • Spectroscopic Data :

    • IR (KBr) : 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C=O).

    • 1H NMR (400 MHz, DMSO-d6) : δ 11.2 (s, 1H, NH), 8.01–7.25 (m, 12H, Ar–H), 2.35 (s, 3H, CH3).

Optimization and Characterization

Key Parameters

StepTemperature (°C)Time (h)SolventYield (%)
1806Ethanol85–90
2784Ethanol78–82
3808Ethanol90–94
4806Ethanol75–80

Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration of the hydrazone moiety, with dihedral angles between aromatic rings ranging from 21.11° to 62.49°. Hydrogen bonding (N–H⋯N, N–H⋯O) stabilizes the supramolecular structure .

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound can be synthesized via multi-step protocols involving:

  • Schiff base formation : Condensation of a hydrazide derivative with a carbonyl-containing precursor (e.g., 2-chlorophenyl ethylidene) under acidic or reflux conditions .
  • Triazole-thioether linkage : Copper-catalyzed click chemistry or nucleophilic substitution to introduce the sulfanyl group at the triazole ring .
  • Purification : Column chromatography followed by recrystallization in mixed solvents (e.g., DCM/hexane) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm hydrazone (C=N) and triazole ring protons, with attention to coupling constants for E/Z isomerism .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···S interactions) and confirms spatial arrangement .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What solvent systems optimize recrystallization for single-crystal growth?

Slow evaporation of a 1:2 dichloromethane/hexane mixture at 4°C yields high-quality crystals suitable for X-ray diffraction. Avoid protic solvents to prevent hydrolysis of the hydrazide moiety .

Q. How do substituents (e.g., chlorophenyl groups) influence stability?

  • Electron-withdrawing Cl groups : Enhance thermal stability but may increase susceptibility to photodegradation.
  • Steric effects : The 4-methylphenyl group on the triazole ring reduces molecular flexibility, improving crystalline packing .
  • Store under inert atmosphere (N2_2/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • Variables : Test temperature (40–100°C), stoichiometry (1:1–1:2.5), and catalyst loading (0.5–5 mol%) using a Central Composite Design .
  • Response surface modeling : Identifies interactions between variables (e.g., excess carbonyl precursor improves yield but risks side-product formation) .
  • Validation : Confirm optimal conditions via triplicate runs (e.g., 80°C, 1:1.8 ratio, 3 mol% catalyst yields 82% ± 3%) .

Q. How to resolve discrepancies in NMR data (e.g., unexpected shifts)?

  • Step 1 : Rule out impurities via HPLC (C18 column, acetonitrile/water gradient).
  • Step 2 : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP/6-31G**) to identify tautomeric forms or solvent effects .
  • Step 3 : Investigate non-covalent interactions (e.g., π-stacking) using NOESY or ROESY .

Q. What computational methods predict crystallization behavior?

  • Molecular dynamics (MD) : Simulate solvent-molecule interactions to identify preferred crystallization solvents (e.g., chloroform vs. ethanol) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals) from X-ray data to guide crystal engineering .

Q. How can high-throughput screening accelerate SAR studies?

  • Automated synthesis : Use flow chemistry (e.g., syringe pumps, microreactors) to generate analogs with varied substituents (e.g., replacing 4-methylphenyl with methoxy groups) .
  • Machine learning : Train models on existing bioactivity data to prioritize analogs with predicted enhanced binding (e.g., to kinase targets) .

Q. What strategies address conflicting bioactivity data across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Solubility checks : Pre-dissolve in DMSO with ≤0.1% v/v to avoid aggregation.
  • Orthogonal validation : Confirm activity via SPR (binding affinity) and enzymatic assays (IC50_{50}) .

Q. How to investigate the role of non-covalent interactions in supramolecular assembly?

  • Single-crystal XRD : Maps hydrogen bonds (e.g., N–H···O/S) and π-π interactions .
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with intermolecular force strength .

Data Contradiction Analysis

Conflicting solubility reports in polar vs. non-polar solvents:

  • Hypothesis : Polymorphism or solvent-induced conformational changes.
  • Testing : Perform PXRD on samples recrystallized from different solvents to identify polymorphs .

Discrepancies in reported biological IC50_{50} values:

  • Potential causes : Differences in assay pH (affecting ionization) or reducing agents (e.g., DTT) altering disulfide bonds.
  • Resolution : Re-test under controlled redox conditions (e.g., 1 mM TCEP) .

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